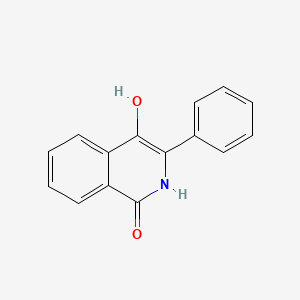
4-Hydroxy-3-phenyl-2H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-phenyl-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C15H13NO
- Molecular Weight : Approximately 237.27 g/mol
- Structure : Characterized by an isoquinoline core with a hydroxyl group at the fourth position and a phenyl group at the third position.
Anticancer Activity
Research has indicated that 4-hydroxy-3-phenyl-2H-isoquinolin-1-one exhibits significant anticancer properties. Studies suggest that it may interact with specific biomolecular targets, influencing pathways related to cell proliferation and apoptosis. This compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness as an antibacterial agent highlights its potential use in developing new antibiotics or adjunct therapies for infectious diseases.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP are of particular interest in cancer therapy, especially for tumors with defective DNA repair pathways.
Interaction with G Protein-Coupled Receptors (GPCRs)
Recent research suggests that this compound may act as an allosteric modulator of GPCRs, potentially leading to novel treatments for central nervous system disorders. This interaction could pave the way for new therapeutic strategies targeting GPCR-related pathways.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light upon excitation positions it as a candidate for developing efficient light-emitting materials.
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
4-hydroxy-3-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,17H,(H,16,18) |
Clave InChI |
BDXPHBBJPXHDAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















